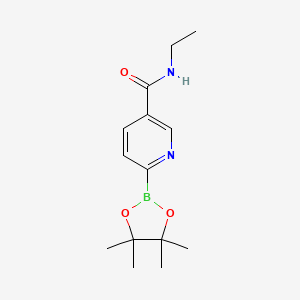

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Description

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a boron-containing pyridine derivative characterized by a pyridine core substituted with an ethyl carboxamide group at position 3 and a tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) moiety at position 5. This compound is structurally significant in medicinal chemistry and materials science due to its dual functionality: the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the carboxamide group enhances solubility and bioactivity .

The tetramethyl dioxaborolan group acts as a protected form of boronic acid, offering improved stability under ambient conditions compared to free boronic acids, which are prone to protodeboronation . Such derivatives are frequently employed as intermediates in drug discovery, particularly in synthesizing kinase inhibitors or other bioactive molecules requiring precise boron incorporation .

Properties

Molecular Formula |

C14H21BN2O3 |

|---|---|

Molecular Weight |

276.14 g/mol |

IUPAC Name |

N-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H21BN2O3/c1-6-16-12(18)10-7-8-11(17-9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,18) |

InChI Key |

VBIRXHJOLLFTAR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a halogenated pyridine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several applications in scientific research:

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide depends on its application. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond . In medicinal applications, the boron atom can interact with biological molecules, potentially inhibiting enzymes or other molecular targets.

Comparison with Similar Compounds

Structural Analogs in the Pyridine Carboxamide Family

The compound shares structural similarities with other pyridine carboxamide derivatives, differing primarily in substituents and functional groups. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide | C₁₄H₁₇ClN₂O₂ | 280.75 | 1017477-07-7 | Chloro, propargyl alcohol, pivalamide |

| N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide | C₁₃H₁₈ClN₂O₃ | 292.74 | 1017477-08-8 | Chloro, dimethoxymethyl, pivalamide |

| tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate | C₁₄H₂₀N₂O₄ | 280.32 | 1017477-09-9 | Dimethoxy, tert-butyl carbamate |

Key Differences :

- Substituent Reactivity : Unlike the boronate ester in the target compound, the above analogs feature chloro, alkoxy, or propargyl groups, limiting their utility in cross-coupling reactions .

- Bioactivity : The pivalamide group in the first two analogs enhances metabolic stability but reduces solubility compared to the ethyl carboxamide in the target compound .

Boronate Ester-Containing Heterocycles

Compounds with the tetramethyl dioxaborolan group but differing core structures include:

| Compound Name | Molecular Formula | CAS Number | Core Structure | Key Features |

|---|---|---|---|---|

| 1-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₂H₂₁BN₂O₂ | 1256359-15-5 | Pyrazole | Boronate ester on pyrazole ring |

| tert-Butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | C₂₀H₃₃BN₃O₄ | 1092563-68-2 | Pyrazole-piperidine | Boronate ester with piperidine spacer |

Key Differences :

- Core Heterocycle : Pyrazole-based boronate esters exhibit distinct electronic properties compared to pyridine derivatives, affecting their reactivity in cross-coupling reactions .

- Applications : Pyridine boronate esters are more commonly used in medicinal chemistry due to pyridine’s prevalence in drug scaffolds, whereas pyrazole analogs are niche in agrochemical research .

Reactivity Comparison with Boronic Acids

The target compound’s boronate ester contrasts with free boronic acids like (E)-prop-1-en-1-ylboronic acid (used in ):

| Parameter | N-Ethyl-6-(tetramethyl-dioxaborolan)pyridine-3-carboxamide | (E)-Prop-1-en-1-ylboronic Acid |

|---|---|---|

| Stability | High (stable to air/moisture) | Low (prone to protodeboronation) |

| Reactivity in Suzuki | Requires hydrolysis to boronic acid | Direct use |

| Synthetic Utility | Long-term storage, controlled release | Immediate reactivity |

The boronate ester’s stability makes it preferable for multi-step syntheses, whereas free boronic acids are ideal for single-step reactions .

Biological Activity

N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : N-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

- Molecular Formula : C14H21BN2O3

- Molecular Weight : 276.14 g/mol

- CAS Number : 1807629-65-7

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Interaction with Receptors : It may act as a modulator for certain receptors involved in cellular signaling pathways.

- Antiparasitic Activity : Studies have demonstrated that derivatives of similar compounds exhibit potent antiparasitic effects, suggesting potential applications in treating parasitic infections.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

Case Study 1: Antiparasitic Efficacy

In a recent study focusing on antiparasitic activity, derivatives similar to this compound were evaluated for their efficacy against various parasites. The compound exhibited an EC50 value as low as 0.010 μM against certain strains, indicating high potency and potential for therapeutic use in parasitic infections .

Case Study 2: Metabolic Stability Assessment

Another investigation assessed the metabolic stability of the compound in human liver microsomes. The results showed a clearance rate (CL int) of 27 μL/min/mg, which is indicative of favorable metabolic stability compared to other compounds within the same class . This suggests that modifications to the chemical structure can lead to improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide?

- Methodology : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boronate ester moiety (tetramethyl-1,3,2-dioxaborolane) reacts with halogenated pyridine precursors under inert conditions. Key steps include:

- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Optimizing solvent systems (e.g., THF or DMF) and bases (e.g., K₂CO₃) to enhance coupling efficiency.

- Protecting the carboxamide group during synthesis to prevent side reactions .

Q. How should this compound be purified to ensure high purity for crystallographic studies?

- Methodology :

- Employ column chromatography with silica gel and gradients of ethyl acetate/hexane to separate boronate byproducts.

- Recrystallize from ethanol or acetonitrile to obtain single crystals suitable for X-ray diffraction.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvents like THF) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; boronate ester peaks at δ 1.3 ppm for methyl groups).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic patterns for boron.

- X-ray Crystallography : Use SHELXL for refinement and OLEX2 for structure visualization, ensuring accurate bond-length validation for the boronate group .

Advanced Research Questions

Q. How can steric effects from the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?

- Methodology :

- Compare reaction rates with bulkier vs. smaller boronate esters using kinetic studies (e.g., monitoring via in-situ IR or LC-MS).

- Computational modeling (DFT) to assess steric hindrance around the boron atom.

- Experimental validation: Substitute with pinacol boronate esters to evaluate steric vs. electronic contributions .

Q. What strategies resolve discrepancies between NMR data and X-ray crystallography results?

- Methodology :

- Check for dynamic effects (e.g., rotamers of the ethyl carboxamide) via variable-temperature NMR.

- Use twinning analysis in SHELXL to address ambiguous electron density maps.

- Validate crystallographic occupancy ratios for disordered boronate groups .

Q. How can side reactions during Suzuki coupling (e.g., protodeboronation) be minimized?

- Methodology :

- Optimize reaction conditions: Lower temperature (50–80°C) and shorter reaction times.

- Add stabilizing ligands (e.g., 1,4-dioxane) to reduce boron leaching.

- Use excess aryl halide to drive the reaction to completion, as described in high-yield protocols .

Q. What computational tools predict the compound’s behavior in catalytic systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.